4-Methylhistamine hydrochloride

Beschreibung

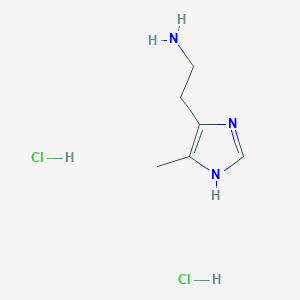

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQCBSLSHHBBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36376-47-3 | |

| Record name | 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36376-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

4-Methylhistamine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-Methylhistamine (B1206604) Hydrochloride

Introduction

4-Methylhistamine hydrochloride is a crucial pharmacological tool used extensively in immunology and inflammation research. Initially investigated for its activity at various histamine (B1213489) receptors, it has been definitively characterized as a potent and highly selective full agonist for the histamine H4 receptor (H4R).[1][2][3][4] This guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with the H4 receptor, the subsequent intracellular signaling cascades, and the key experimental protocols used for its characterization. While older literature explored its effects on the histamine H2 receptor (H2R), its affinity and potency are overwhelmingly greater for the H4R, which is the primary focus of modern research and this document.[3][5]

Core Mechanism of Action: Selective H4 Receptor Agonism

The principal mechanism of action of 4-methylhistamine is the stereospecific binding to and activation of the histamine H4 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[6] The H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, which underpins its significant role in modulating immune and inflammatory responses.[6][7]

Upon binding, 4-methylhistamine stabilizes an active conformation of the H4R, promoting its coupling to intracellular inhibitory G proteins, specifically of the Gi/Go family.[8] This interaction initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

Signaling Pathways

The activation of Gi/o-coupled H4R by 4-methylhistamine triggers several key downstream signaling pathways:

-

Inhibition of Adenylyl Cyclase: The primary and most direct consequence of Gi protein activation is the inhibition of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This effect is often demonstrated experimentally by the ability of 4-methylhistamine to counteract the effects of adenylyl cyclase activators like forskolin.[1]

-

MAPK/ERK Pathway Activation: 4-methylhistamine has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK), part of the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is critical for regulating cellular processes such as proliferation and cytokine expression.[8]

-

PI3K/Akt Pathway Activation: Studies have also demonstrated that H4R stimulation by 4-methylhistamine can lead to the phosphorylation and activation of Akt (also known as Protein Kinase B), a key node in the PI3K/Akt signaling pathway that governs cell survival and metabolism.[8]

-

JAK/STAT Pathway and NF-κB Activation: In certain contexts, particularly in inflammatory models, H4R activation by 4-methylhistamine can engage the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. This can subsequently lead to the activation of the critical inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), which drives the expression of numerous pro-inflammatory cytokines and mediators like TNF-α and various interleukins.[3][6][7]

Quantitative Pharmacological Data

The potency and selectivity of 4-methylhistamine have been quantified across various species and experimental systems. The data below summarizes its binding affinity (Ki) and functional potency (EC50 or pEC50).

| Parameter | Species / System | Value | Reference |

| Binding Affinity (Ki) | Human H4R | 50 nM | [1][2] |

| Rat H4R | 73 nM | [3][4] | |

| Mouse H4R | 55 nM | [3][4] | |

| Functional Potency (pEC50) | Human H4R | 7.4 | [2][3] |

| Rat H4R | 5.6 | [3][4] | |

| Mouse H4R | 5.8 | [3][4] | |

| Functional Potency (EC50) | Human H4R (CRE-β-gal assay) | 39.8 nM | [1] |

| Eosinophil Shape Change | 0.36 µM | [1] | |

| Mast Cell Migration | 12 µM | [1] | |

| Selectivity | H4 vs. H1, H2, H3 | >100-fold | [1][2][3] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Experimental Protocols

The characterization of 4-methylhistamine's mechanism of action relies on a suite of in vitro and in vivo experimental protocols.

In Vitro: cAMP Accumulation Assay

This assay directly measures the functional consequence of H4R activation on its primary signaling pathway.

-

Cell Culture: A stable cell line recombinantly expressing the human H4 receptor (e.g., HEK293 or CHO cells) is cultured to near confluence.

-

Pre-treatment: Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cAMP.

-

Stimulation: Cells are co-incubated with a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM Forskolin) and varying concentrations of 4-methylhistamine. A control group is treated with Forskolin alone.

-

Lysis and Detection: After a defined incubation period (e.g., 30 minutes), the reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or RIA).

-

Data Analysis: The ability of 4-methylhistamine to inhibit the forskolin-stimulated cAMP production is plotted against its concentration to determine an IC50/EC50 value.

In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol is used to investigate the pro-inflammatory effects of 4-methylhistamine in a mouse model of multiple sclerosis.[7][9]

-

EAE Induction: Swiss Jim Lambert (SJL) mice are immunized with a specific peptide (e.g., PLP139–151) in Complete Freund's Adjuvant to induce the autoimmune disease.[9]

-

Compound Administration: Beginning at a specific time point post-immunization (e.g., day 14), mice are divided into treatment and vehicle control groups. The treatment group receives daily intraperitoneal (i.p.) injections of 4-methylhistamine (e.g., 30 mg/kg).[7][9]

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, paralysis) and scored on a standardized scale (e.g., 0-5).[9]

-

Ex Vivo Analysis: Splenocytes can be analyzed by flow cytometry to quantify the expression of inflammatory markers (e.g., NF-κB, IL-6, TNF-α) in specific immune cell populations (e.g., B cells).[7][9] Brain tissue can be analyzed by RT-PCR to measure the mRNA expression levels of these same inflammatory mediators.[7][9]

Conclusion

This compound is a potent and selective agonist of the histamine H4 receptor. Its mechanism of action is centered on the activation of Gi/o protein-coupled signaling cascades, leading to the inhibition of adenylyl cyclase and modulation of critical inflammatory pathways, including MAPK, Akt, and JAK/STAT. This activity profile makes it an indispensable tool for researchers investigating the role of the H4 receptor in allergy, inflammation, autoimmune diseases, and cancer, facilitating the exploration of novel therapeutic targets within the immune system.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. 4-Methylhistamine dihydrochloride | CAS:36376-47-3 | H4 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methylhistamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

An Introduction to a Selective Histamine (B1213489) H4 Receptor Agonist

4-Methylhistamine (B1206604) hydrochloride is a potent and selective agonist for the histamine H4 receptor (H4R), making it an invaluable tool for researchers studying the physiological and pathophysiological roles of this receptor subtype.[1][2] Its high affinity and more than 100-fold selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, and H3R) allow for targeted investigation of H4R-mediated pathways.[1][2] This technical guide provides a comprehensive overview of 4-Methylhistamine hydrochloride, including its chemical and physical properties, biological activity, relevant signaling pathways, and detailed experimental protocols.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 36376-47-3 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₁N₃·2HCl | [1][3][4] |

| Molecular Weight | 198.09 g/mol | [4][5][6] |

| Appearance | White to off-white solid | [1][7] |

| Purity | ≥95% | [1][3] |

| Solubility | Water (up to 50 mM or 125 mg/mL), DMSO (20 mg/mL), PBS (pH 7.2) (10 mg/mL), Ethanol (1 mg/mL) | [1][2][3][4] |

| Storage | Store at -20°C, sealed, away from moisture. For stock solutions, store at -80°C (stable for 6 months) or -20°C (stable for 1 month). | [1][2][3] |

| SMILES | NCCC1=C(C)N=CN1.Cl.Cl | [1] |

| InChI Key | BVJIXYJOFWYOBL-UHFFFAOYSA-N | [1] |

Biological Activity and Quantitative Data

This compound is a high-affinity agonist of the H4 receptor. Its binding affinity and functional potency have been characterized in various in vitro and in vivo systems.

| Parameter | Species/System | Value | Reference |

| Ki (Binding Affinity) | Human Histamine H4 Receptor | 50 nM | [1][2] |

| Rat Histamine H4 Receptor | 73 nM | [7] | |

| Mouse Histamine H4 Receptor | 55 nM | [7] | |

| pEC50 (Functional Potency) | Human Histamine H4 Receptor | 7.4 | [2] |

| Rat Histamine H4 Receptor | 5.6 | [7] | |

| Mouse Histamine H4 Receptor | 5.8 | [7] | |

| EC50 (Functional Potency) | CRE-β-galactosidase activity in SK-N-MC cells | 39.8 nM | [1] |

| Eosinophil shape change | 0.36 µM | [1] | |

| Murine bone marrow mast cell migration | 12 µM | [1] |

Histamine H4 Receptor Signaling Pathways

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8] Activation of the H4R by 4-methylhistamine initiates a cascade of intracellular signaling events that modulate various cellular functions, particularly in immune cells.

Canonical Gαi/o-Mediated Signaling

Involvement of MAPK and JAK/STAT Pathways

Beyond the canonical Gi/o pathway, H4R activation by 4-methylhistamine also leads to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. These pathways are crucial for regulating inflammatory responses and gene expression.

Detailed Experimental Protocols

The following are representative protocols for key experiments involving this compound, compiled from published research.

Radioligand Binding Assay for Histamine H4 Receptor

This protocol is adapted from Lim et al. (2005) for determining the binding affinity of compounds to the human histamine H4 receptor.

Materials:

-

Membranes from HEK-293 cells stably expressing the human H4 receptor.

-

[³H]Histamine (specific activity ~20-30 Ci/mmol).

-

This compound.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, chilled.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]histamine (final concentration ~2-4 nM), and 50 µL of the test compound dilution or vehicle (for total binding).

-

For non-specific binding, add 50 µL of a high concentration of unlabeled histamine (e.g., 100 µM).

-

Add 50 µL of H4R-expressing cell membranes (protein concentration ~20-40 µ g/well ).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate overnight.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value using competitive binding analysis software (e.g., Prism).

In Vivo Murine Model of Psoriasis-like Skin Inflammation

This protocol is based on the methodology described by Kim et al. (2016) to evaluate the effect of this compound on imiquimod-induced psoriasis in mice.

Materials:

-

BALB/c mice (6-8 weeks old).

-

Imiquimod (B1671794) cream (5%).

-

This compound.

-

Sterile saline solution (0.9% NaCl).

-

Calipers for measuring skin thickness.

-

Tools for tissue collection and processing (e.g., biopsy punch, scissors, formalin, paraffin).

-

Reagents for histological staining (Hematoxylin and Eosin).

-

ELISA kits for cytokine measurement.

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Shave the dorsal skin of the mice one day before the start of the experiment.

-

Induce psoriasis-like inflammation by applying 62.5 mg of 5% imiquimod cream daily to the shaved back for 6-7 consecutive days.

-

Prepare a solution of this compound in sterile saline.

-

Administer this compound (e.g., 20-40 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection once daily, starting from day 1 of imiquimod application.

-

Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

-

Measure the thickness of the dorsal skin daily using calipers.

-

At the end of the experiment, euthanize the mice and collect dorsal skin tissue and blood samples.

-

Fix a portion of the skin tissue in 10% formalin, embed in paraffin, and prepare sections for H&E staining to assess epidermal hyperplasia and inflammatory cell infiltration.

-

Homogenize another portion of the skin tissue to measure cytokine levels (e.g., TNF-α, IFN-γ, IL-17) by ELISA.

-

Measure cytokine levels in the serum using ELISA.

Safety and Handling

This compound is a research chemical and should be handled with appropriate laboratory precautions. It is classified as a skin and eye irritant and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the compound.

-

Handling: Avoid breathing dust. Use in a well-ventilated area.

-

First Aid:

-

Skin contact: Wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

This guide provides a foundational understanding of this compound for its effective use in a research setting. For further details, it is recommended to consult the primary literature cited.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Methylhistamine (hydrochloride) | CAS 36376-47-3 | Cayman Chemical | Biomol.com [biomol.com]

- 4. rndsystems.com [rndsystems.com]

- 5. scbt.com [scbt.com]

- 6. 4-Methylhistamine dihydrochloride | C6H13Cl2N3 | CID 70455290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methylhistamine dihydrochloride | CAS:36376-47-3 | H4 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methylhistamine | C6H11N3 | CID 37463 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methylhistamine Hydrochloride: A Technical Guide to Histamine Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylhistamine (B1206604) is a critical pharmacological tool compound, primarily recognized for its potent and selective agonist activity at the histamine (B1213489) H4 receptor (H4R).[1][2][3] While it is structurally similar to endogenous histamine, the addition of a methyl group at the 4-position of the imidazole (B134444) ring confers a distinct selectivity profile across the four histamine receptor subtypes (H1R, H2R, H3R, H4R). This document provides an in-depth technical overview of the receptor selectivity of 4-Methylhistamine hydrochloride, presenting quantitative binding and functional data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. Its high affinity and more than 100-fold selectivity for the human H4 receptor over other subtypes make it an invaluable probe for elucidating the physiological and pathophysiological roles of H4R in inflammation, immunology, and beyond.[1][3][4]

Quantitative Data on Receptor Selectivity

The selectivity of this compound is quantified through binding affinity (Ki) and functional potency (EC50) values. The data clearly demonstrates its preferential activity at the H4 receptor.

Binding Affinity Profile

Binding affinity is typically determined via competitive radioligand binding assays. The inhibitory constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates higher binding affinity.

| Receptor Subtype | Species | Ki (nM) | Selectivity vs. hH4R (fold) | Reference(s) |

| Human H4R | Human | 7 - 50 | - | [1][2][3] |

| Human H1R | Human | >10,000 | >200 - >1400 | [4][5] |

| Human H2R | Human | >10,000 | >200 - >1400 | [4][5] |

| Human H3R | Human | >10,000 | >200 - >1400 | [4][5] |

| Rat H4R | Rat | 73 | - | [4] |

| Mouse H4R | Mouse | 55 | - | [4] |

Note: Selectivity is calculated using the higher affinity Ki value of 50 nM for hH4R as a conservative estimate. Older studies on guinea pig ileum indicated dissociation constants (-log KD) of 3.55 for H1R and 4.27 for H2R, suggesting a much lower selectivity in that specific non-human tissue preparation.[6]

Functional Potency Profile

Functional potency is a measure of the concentration of an agonist required to produce 50% of its maximal effect (EC50). It is determined through various functional assays that measure downstream signaling events following receptor activation.

| Receptor & Assay | Species/System | Potency (EC50 / pEC50) | Activity | Reference(s) |

| Human H4R (cAMP inhibition) | SK-N-MC cells | pEC50 = 7.4 (approx. 40 nM) | Full Agonist | [3][4][5] |

| Human H4R (Eosinophil shape change) | Human Eosinophils | 360 nM | Full Agonist | [7] |

| Mouse H4R (Mast cell migration) | Murine BMMCs | 12,000 nM (12 µM) | Agonist | [2][7] |

| Guinea Pig H2R (Contraction) | Guinea Pig Ileum | pEC50 = 5.23 (approx. 5,890 nM) | Agonist | [6] |

| Guinea Pig H1R (Contraction) | Guinea Pig Ileum | pEC50 = 4.57 (approx. 26,900 nM) | Agonist | [6] |

Experimental Protocols

The characterization of 4-Methylhistamine's receptor selectivity relies on standardized in vitro pharmacological assays.

Radioligand Binding Assay (Competitive)

This protocol outlines the determination of the inhibitory constant (Ki) of 4-Methylhistamine at a specific histamine receptor subtype.

Objective: To measure the binding affinity of 4-Methylhistamine by its ability to displace a known high-affinity radioligand from the target receptor.

Materials:

-

Cell Membranes: Homogenates from cells stably expressing the human histamine receptor of interest (e.g., HEK293-hH4R).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor (e.g., [³H]histamine for H4R, [³H]mepyramine for H1R).[5][8][9]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM mianserin (B1677119) for H1R).[9]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).[10]

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation: Prepare serial dilutions of 4-Methylhistamine in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of 4-Methylhistamine. Three sets of wells are prepared:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Membranes + Radioligand + Non-specific Binding Control.

-

Competition: Membranes + Radioligand + 4-Methylhistamine dilutions.

-

-

Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 4 hours) to reach binding equilibrium.[9]

-

Separation: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[10]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of 4-Methylhistamine to generate a sigmoidal competition curve.

-

Determine the IC50 value (the concentration of 4-Methylhistamine that displaces 50% of the specific radioligand binding) from the curve using non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Functional Assay: cAMP Accumulation (for Gi/o-coupled H4R)

This protocol measures the agonist activity of 4-Methylhistamine at the Gi/o-coupled H4 receptor by quantifying the inhibition of adenylyl cyclase activity.

Objective: To determine the functional potency (EC50) of 4-Methylhistamine at the H4 receptor.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human H4 receptor.[11]

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).[2][11]

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.[11]

-

Test Compound: this compound.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and BSA.[11]

-

cAMP Detection Kit: HTRF, AlphaScreen, or ELISA-based kits.[11]

Procedure:

-

Cell Culture: Plate the H4R-expressing cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Remove the culture medium and add assay buffer containing the PDE inhibitor (IBMX). Incubate for a short period.

-

Compound Addition: Add serial dilutions of 4-Methylhistamine to the wells, followed immediately by a fixed concentration of forskolin (a concentration that gives a submaximal stimulation of cAMP).

-

Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for receptor-mediated inhibition of forskolin-stimulated cAMP production.[11]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Plot the measured cAMP levels (or the detection signal) against the log concentration of 4-Methylhistamine.

-

Fit the data to a sigmoidal dose-response (inhibitor) curve using non-linear regression.

-

The EC50 value is the concentration of 4-Methylhistamine that causes a 50% inhibition of the forskolin-stimulated cAMP response. The pEC50 is the negative logarithm of this value.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The differential coupling of histamine receptors to G proteins underlies their distinct physiological effects. 4-Methylhistamine primarily activates the Gi/o pathway via the H4 receptor.

Caption: H4 Receptor Signaling Pathway activated by 4-Methylhistamine.

Caption: H2 Receptor Signaling Pathway weakly activated by 4-Methylhistamine.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a Gi/o-coupled cAMP functional assay.

Conclusion

This compound is a potent agonist for the histamine H4 receptor, demonstrating high affinity and over 100-fold selectivity against the H1, H2, and H3 receptor subtypes in recombinant human systems.[1][3][5] This selectivity profile has established it as an indispensable pharmacological tool for investigating the roles of the H4 receptor in immune cell chemotaxis, cytokine release, and the pathogenesis of inflammatory and allergic conditions.[2][12][13] While it exhibits weak activity at the H2 receptor, particularly in some tissue preparations, its primary utility in modern pharmacology is as a selective H4R probe.[6][12] The standardized binding and functional assay protocols detailed herein provide a robust framework for the continued characterization of this and other selective histamine receptor ligands in drug discovery and development.

References

- 1. 4-Methylhistamine dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stimulation of the histamine 4 receptor with 4-methylhistamine modulates the effects of chronic stress on the Th1/Th2 cytokine balance - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylhistamine Hydrochloride: A Technical Guide to its H4 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of 4-Methylhistamine hydrochloride for the histamine (B1213489) H4 receptor (H4R). 4-Methylhistamine is a potent and selective agonist for this receptor, making it a valuable tool for research into the physiological and pathophysiological roles of the H4R in conditions such as inflammation, immune responses, and cancer.[1][2] This document details quantitative binding data, experimental methodologies, and the associated signaling pathways.

Quantitative Binding and Functional Affinity Data

This compound exhibits a high affinity for the human histamine H4 receptor. The following table summarizes the key quantitative metrics from various studies.

| Parameter | Value | Species/Cell Line | Comments | Reference |

| Ki | 50 nM | Human H4R | Ki (inhibition constant) determined by radioligand binding assay. | [1][2][3][4][5] |

| Ki | 7.0 ± 1.2 nM | Human H4R expressed in HEK-293 cells | Determined by [3H]histamine binding. | [6][7] |

| pEC50 | 7.4 ± 0.1 | Human H4R expressed in SK-N-MC cells | pEC50 (negative logarithm of the half maximal effective concentration) for receptor activation. | [1][2][4][5] |

| Selectivity | >100-fold | Human H4R vs. H1R, H2R, H3R | Demonstrates high selectivity for the H4 receptor subtype. | [1][2][4][5] |

| EC50 | 39.8 nM | Human H4R in SK-N-MC cells | For inhibition of forskolin-induced CRE-β-galactosidase activity. | [3] |

| EC50 | 0.36 µM | Eosinophils | For inducing a change in cell shape. | [3] |

| EC50 | 12 µM | Murine bone marrow mast cells | For stimulating cell migration. | [3] |

Experimental Protocols

The binding affinity and functional activity of 4-Methylhistamine at the H4 receptor are determined through various in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (4-Methylhistamine) by measuring its ability to displace a radiolabeled ligand from the H4 receptor.

1. Membrane Preparation:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human H4 receptor are commonly used.

-

Harvesting: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at low speed to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

Resuspension: The membrane pellet is washed and resuspended in an appropriate assay buffer. A sample is taken for protein quantification (e.g., BCA assay).

2. Binding Reaction:

-

Reaction Mixture: The assay is typically performed in a 96-well plate with a final volume of 250 µL. Each well contains:

-

Membrane preparation (e.g., 10-20 µg of protein).

-

A fixed concentration of radioligand (e.g., 10 nM [3H]histamine).

-

Varying concentrations of unlabeled 4-Methylhistamine.

-

-

Incubation: The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.

3. Separation and Detection:

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI). This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

Specific Binding: This is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled H4R ligand) from the total binding.

-

IC50 Determination: The concentration of 4-Methylhistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Response Element (CRE) Luciferase Reporter Gene Assay

This functional assay measures the ability of an agonist to activate the H4 receptor, which is coupled to a Gi/o protein, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

1. Cell Culture and Transfection:

-

Cell Line: HEK-293T cells are commonly used.

-

Transfection: Cells are stably co-transfected with two plasmids: one encoding the human H4 receptor and another containing a luciferase reporter gene under the control of a cAMP response element (CRE).

2. Assay Procedure:

-

Cell Seeding: The stably transfected cells are seeded into 96-well plates.

-

Stimulation: The cells are first stimulated with forskolin, an adenylyl cyclase activator, to increase intracellular cAMP levels and, consequently, luciferase expression.

-

Agonist Treatment: Varying concentrations of 4-Methylhistamine are added to the wells.

-

Incubation: The plates are incubated for a defined period (e.g., 4-6 hours) to allow for changes in luciferase gene expression.

3. Luminescence Detection:

-

Cell Lysis: The cells are lysed to release the luciferase enzyme.

-

Substrate Addition: A luciferase substrate (e.g., luciferin) is added to the lysate.

-

Measurement: The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

4. Data Analysis:

-

Inhibition Curve: The ability of 4-Methylhistamine to inhibit forskolin-induced luciferase activity is plotted against its concentration.

-

EC50 Determination: The concentration of 4-Methylhistamine that produces 50% of the maximal inhibition (EC50) is determined from the dose-response curve.

Signaling Pathways and Visualizations

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Activation of the H4R by an agonist like 4-Methylhistamine initiates a signaling cascade that leads to various cellular responses.

H4 Receptor Gαi/o Signaling Pathway

Upon binding of 4-Methylhistamine, the H4 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The activated Gαi/o subunit dissociates from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3] The Gβγ subunit can modulate other effectors, such as phospholipase C (PLC), leading to downstream signaling events like actin polymerization, which is involved in cell migration and chemotaxis.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into ligand recognition and G protein preferences across histamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

structure of 4-Methylhistamine hydrochloride

An In-depth Technical Guide to 4-Methylhistamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This technical guide provides a comprehensive overview of the structure, pharmacology, and signaling pathways associated with this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of this important research compound.

Chemical Structure and Properties

4-Methylhistamine is an imidazole (B134444) derivative with a methyl group at the 4-position of the imidazole ring and an ethylamine (B1201723) side chain. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Figure 1: Chemical structure of 4-Methylhistamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride (B599025) | [1] |

| CAS Number | 36376-47-3 | [2][3][4][5][6] |

| Molecular Formula | C₆H₁₁N₃ · 2HCl | [1][2][4][5] |

| Molecular Weight | 198.1 g/mol | [1][2][4][5] |

| Appearance | Off-white to light brown solid | [7][8] |

| Solubility | Soluble in water (up to 50 mM), DMSO (20 mg/mL), PBS (pH 7.2, 10 mg/mL), and Ethanol (1 mg/mL) | [2][3][4][6] |

| SMILES | Cl.Cl.CC1=C(CCN)NC=N1 | [3] |

| InChI | InChI=1S/C6H11N3.2ClH/c1-5-6(2-3-7)9-4-8-5;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H | [1][2][5] |

| InChIKey | BVJIXYJOFWYOBL-UHFFFAOYSA-N | [2][3][5] |

Spectroscopic and Analytical Data

While detailed spectra are not publicly available, certificates of analysis from commercial suppliers confirm the using 1H NMR and LCMS.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is consistent with the chemical .[8]

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LCMS) confirms the molecular weight of the compound.[8] A plausible fragmentation pattern for the parent molecule (4-Methylhistamine, M.W. 125.17) in mass spectrometry would involve cleavage of the ethylamine side chain.

Synthesis

Pharmacology

4-Methylhistamine is a potent and selective agonist of the histamine H4 receptor.[3][5][7] Its high affinity and selectivity make it an invaluable tool for studying the physiological and pathological roles of the H4 receptor.

Receptor Binding and Functional Activity

The pharmacological profile of 4-Methylhistamine has been characterized through various in vitro assays. Key quantitative data are summarized in Table 2.

Table 2: Pharmacological Data for 4-Methylhistamine

| Parameter | Species | Value | Assay Type | Reference(s) |

| Ki | Human H4R | 50 nM | Radioligand Binding Assay | [2][5] |

| Human H4R | 7 nM | Radioligand Binding Assay | [4] | |

| Rat H4R | 73 nM | Radioligand Binding Assay | [7][9] | |

| Mouse H4R | 55 nM | Radioligand Binding Assay | [7][9] | |

| pEC50 | Human H4R | 7.4 ± 0.1 | Functional Assay | [5][7][9] |

| Rat H4R | 5.6 ± 0.1 | Functional Assay | [7][9] | |

| Mouse H4R | 5.8 ± 0.1 | Functional Assay | [7][9] | |

| EC50 | Human H4R | 39.8 nM | CRE-β-galactosidase Activity | [2][5] |

| Eosinophil Shape Change | - | - | [2][5] | |

| Mast Cell Migration | - | 12 µM | - |

4-Methylhistamine displays over 100-fold selectivity for the human H4 receptor compared to other histamine receptor subtypes (H1R, H2R, and H3R).[2][3][5][7]

Signaling Pathways

The histamine H4 receptor is a Gαi/o-coupled receptor. Activation of H4R by 4-Methylhistamine initiates a cascade of intracellular signaling events.

Figure 2: H4 Receptor Signaling Pathway Activated by 4-Methylhistamine.

Activation of the H4 receptor by 4-Methylhistamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][5] It also activates phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium.[10] Furthermore, studies have implicated H4R activation in the modulation of the JAK/STAT signaling pathway and subsequent NF-κB activation, which are critical in inflammatory responses.[7]

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 4-Methylhistamine to the H4 receptor.

Figure 3: Workflow for a Radioligand Binding Assay.

Protocol Outline:

-

Membrane Preparation: Homogenize cells or tissues expressing the H4 receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]histamine) and a range of concentrations of unlabeled 4-Methylhistamine.

-

Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand, typically by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined and converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of 4-Methylhistamine to elicit an increase in intracellular calcium concentration following H4 receptor activation.

Protocol Outline:

-

Cell Culture: Culture cells endogenously or recombinantly expressing the H4 receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Add varying concentrations of 4-Methylhistamine to the cells.

-

Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

In Vivo Murine Model of Allergic Asthma

This model is used to evaluate the in vivo effects of 4-Methylhistamine on airway inflammation and hyperresponsiveness.

Protocol Outline:

-

Sensitization: Sensitize mice to an allergen (e.g., ovalbumin or house dust mite extract) via intraperitoneal injections or intranasal administration.

-

Challenge: Subsequently challenge the sensitized mice with the same allergen, typically via inhalation, to induce an asthmatic phenotype.

-

Treatment: Administer 4-Methylhistamine (e.g., via intratracheal or intraperitoneal routes) at a specified dose and time relative to the allergen challenge.[5]

-

Assessment: Evaluate various asthma-related parameters, such as airway hyperresponsiveness to methacholine, inflammatory cell infiltration in bronchoalveolar lavage fluid, and cytokine levels in lung tissue.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the histamine H4 receptor. Its high potency and selectivity have enabled significant advancements in understanding the role of H4R in health and disease, particularly in the context of inflammation and immunity. The data and methodologies presented in this guide are intended to support further research and development efforts targeting the H4 receptor for therapeutic intervention.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. 4-Methylhistamine dihydrochloride | CAS:36376-47-3 | H4 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 4-Methylhistamine dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methylhistamine | C6H11N3 | CID 37463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylhistamine Hydrochloride: A Tale of Two Receptors

An In-depth Technical Guide on the Discovery and History of a Key Histamine (B1213489) Receptor Agonist

Abstract

4-Methylhistamine (B1206604) hydrochloride, a seemingly simple methylated derivative of histamine, holds a significant and somewhat dichotomous place in the history of pharmacology. Initially instrumental in the revolutionary discovery and characterization of the histamine H₂ receptor in the 1970s, it was later "rediscovered" as the first potent and selective agonist for the then-newly identified H₄ receptor in the early 2000s. This technical guide will provide a comprehensive overview of the discovery, synthesis, and evolving pharmacological understanding of 4-methylhistamine, offering researchers, scientists, and drug development professionals a detailed account of its journey from a tool for understanding gastric acid secretion to a probe for exploring the immunomodulatory roles of the H₄ receptor.

The Early History: A Key to Unlocking the Histamine H₂ Receptor

The story of 4-methylhistamine is intrinsically linked to the quest to understand the diverse physiological effects of histamine. By the mid-20th century, it was clear that traditional antihistamines (H₁ antagonists) could block some of histamine's effects, such as smooth muscle contraction, but not others, notably the stimulation of gastric acid secretion. This led Sir James Black and his colleagues to hypothesize the existence of a second type of histamine receptor.

Their research involved the synthesis and pharmacological evaluation of a series of histamine analogues. Among these was 4-methylhistamine. In their seminal 1972 paper in Nature, which defined and proposed the antagonism of histamine H₂-receptors, the groundwork was laid for demonstrating the utility of such compounds. While this initial paper focused on the antagonist burimamide, the preceding and concurrent work on agonists was crucial.

A subsequent paper by Durant et al. in 1976 detailed the synthesis and H₁/H₂ agonist activities of various methylhistamines. This work demonstrated that 4-methylhistamine was a potent stimulant of gastric acid secretion (an H₂-mediated response) with weak activity at H₁ receptors. This selectivity was pivotal in solidifying the concept of distinct histamine receptor subtypes and provided a critical pharmacological tool for the investigation of the newly discovered H₂ receptor.

Early Synthesis of 4-Methylhistamine

The 1976 publication by Durant et al. provides a method for the synthesis of 4-methylhistamine. The general approach involved the construction of the imidazole (B134444) ring followed by the addition of the ethylamine (B1201723) side chain.

Experimental Protocol: Synthesis of 4-Methylhistamine (based on Durant et al., 1976)

A detailed, step-by-step protocol from the original paper is not fully elaborated in the abstract. However, the paper describes new methods for the synthesis of various methylhistamines. A common synthetic route for such compounds during that era would involve:

-

Formation of the Imidazole Ring: Starting from a suitable precursor, such as an alpha-aminoketone, and reacting it with a source of the remaining ring atoms (e.g., formamidine) to construct the 4-methylimidazole (B133652) core.

-

Introduction of the Ethylamine Side Chain: This could be achieved through various methods, such as a Mannich reaction on the imidazole ring to introduce a functionalized side chain, which is then converted to the primary amine.

-

Purification and Salt Formation: The final compound would be purified, likely by crystallization, and converted to its hydrochloride salt for improved stability and solubility.

Pharmacological Characterization as an H₂ Receptor Agonist

The key experiments that established 4-methylhistamine as an H₂ agonist involved in vitro and in vivo assays to measure histamine-like activity at different tissues.

Experimental Protocol: Guinea Pig Ileum Contraction (H₁ Receptor Assay)

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O₂/5% CO₂ mixture.

-

Contraction Measurement: The tissue is connected to an isotonic transducer to record contractions.

-

Drug Application: Cumulative concentrations of histamine and 4-methylhistamine are added to the organ bath, and the resulting contractions are measured.

-

Data Analysis: The potency of 4-methylhistamine is compared to that of histamine to determine its relative H₁ agonist activity.

Experimental Protocol: Rat Gastric Acid Secretion (H₂ Receptor Assay)

-

Animal Model: Anesthetized rats are used, with the stomach perfused with saline.

-

Measurement of Acid Secretion: The pH of the perfusate is continuously monitored.

-

Drug Administration: Histamine and 4-methylhistamine are administered intravenously.

-

Data Analysis: The dose-dependent increase in gastric acid secretion (decrease in pH) is measured and compared between the two compounds to determine the relative H₂ agonist potency.

Quantitative Data: H₁ vs. H₂ Receptor Agonist Activity

The following table summarizes the relative potencies of histamine and 4-methylhistamine at H₁ and H₂ receptors as established in these early studies.

| Compound | H₁ Agonist Potency (Guinea Pig Ileum) (Histamine = 100) | H₂ Agonist Potency (Rat Gastric Acid Secretion) (Histamine = 100) |

| Histamine | 100 | 100 |

| 4-Methylhistamine | ~1 | ~40 |

Data are approximations based on descriptions in the literature of weak H₁ and potent H₂ agonist activity.

The Modern Era: Rediscovery as a Selective H₄ Receptor Agonist

For several decades, 4-methylhistamine remained a well-established, albeit somewhat niche, tool for studying H₂ receptors. However, the discovery of a fourth histamine receptor, the H₄ receptor, in the early 2000s, opened a new chapter in the story of this compound. The H₄ receptor was found to be primarily expressed on cells of the immune system and was implicated in inflammatory responses.

In 2005, Lim et al. published a pivotal paper in the Journal of Pharmacology and Experimental Therapeutics that systematically evaluated a range of known histaminergic ligands for their activity at the newly cloned human H₄ receptor. Their findings were surprising and significant: 4-methylhistamine was identified as a high-affinity and selective agonist for the H₄ receptor. This "rediscovery" provided the scientific community with the first potent and selective tool to probe the function of the H₄ receptor, accelerating research into its role in health and disease.

Pharmacological Characterization as an H₄ Receptor Agonist

The characterization of 4-methylhistamine's activity at the H₄ receptor involved radioligand binding assays and functional assays to determine its affinity and efficacy.

Experimental Protocol: Radioligand Binding Assay (from Lim et al., 2005)

-

Cell Lines: HEK-293 cells stably transfected with the human H₄ receptor were used.

-

Radioligand: [³H]histamine was used as the radiolabeled ligand.

-

Assay Conditions: Cell membranes were incubated with a fixed concentration of [³H]histamine and varying concentrations of 4-methylhistamine.

-

Data Analysis: The displacement of [³H]histamine by 4-methylhistamine was measured, and the inhibition constant (Ki) was calculated to determine the binding affinity. Similar experiments were performed with cells expressing H₁, H₂, and H₃ receptors to assess selectivity.

Experimental Protocol: [³⁵S]GTPγS Binding Assay (Functional Assay)

-

Principle: This assay measures the activation of G-proteins, a key step in GPCR signaling.

-

Assay Conditions: Membranes from H₄ receptor-expressing cells were incubated with varying concentrations of 4-methylhistamine in the presence of [³⁵S]GTPγS.

-

Data Analysis: The amount of [³⁵S]GTPγS bound to the G-proteins was quantified, and the concentration of 4-methylhistamine that produced 50% of the maximal response (EC₅₀) was determined.

Quantitative Data: H₄ Receptor Affinity and Selectivity

The study by Lim et al. (2005) provided detailed quantitative data on the affinity and selectivity of 4-methylhistamine for the human histamine receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (pEC₅₀) | Selectivity vs. H₄ Receptor (> fold) |

| H₁ | >100,000 | - | >2000 |

| H₂ | ~7,900 | - | ~158 |

| H₃ | ~5,600 | - | ~112 |

| H₄ | 50 | 7.4 | 1 |

Conclusion: A Versatile Tool in Pharmacology

The history of 4-methylhistamine hydrochloride is a compelling example of how a single molecule can play a pivotal role in different eras of pharmacological discovery. Its initial importance in defining the H₂ receptor paved the way for the development of H₂ antagonists, a class of drugs that revolutionized the treatment of peptic ulcers. Decades later, its rediscovery as a selective H₄ agonist has been instrumental in advancing our understanding of the role of histamine in the immune system and inflammation. 4-Methylhistamine continues to be an invaluable tool for researchers, demonstrating that even seemingly well-understood compounds can hold surprising new potential as our knowledge of biological systems expands.

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylhistamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine hydrochloride is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin.[1] Its selectivity makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the H4 receptor in inflammatory diseases, autoimmune disorders, and cancer.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary signaling pathway.

Core Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 4-methyl-1H-imidazole-5-ethanamine, dihydrochloride | [2] |

| Molecular Formula | C₆H₁₁N₃ · 2HCl | |

| Molecular Weight | 198.09 g/mol | |

| CAS Number | 36376-47-3 | |

| Appearance | Solid | [2][3] |

| Solubility | Water: Soluble to 50 mM DMSO: 20 mg/mL[2] Ethanol: 1 mg/mL[2] PBS (pH 7.2): 10 mg/mL[2] | Multiple |

| Melting Point | Not explicitly reported, but it is a solid at standard conditions. | |

| pKa | Not experimentally determined. Predicted values for similar imidazole-containing compounds suggest pKa values for the imidazole (B134444) ring nitrogen and the primary amine. |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for quality control and further research. Below are generalized protocols that can be adapted for this compound.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer

Procedure:

-

Ensure the this compound sample is completely dry.

-

If necessary, finely powder a small amount of the sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.

Determination of pKa by ¹H NMR Spectroscopy

The pKa values of a molecule are essential for understanding its ionization state at different pH values, which influences its solubility, membrane permeability, and receptor binding.

Principle: The chemical shifts of protons adjacent to an ionizable group are sensitive to changes in pH. By monitoring these chemical shifts over a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.

Apparatus:

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

NMR tubes

-

pH meter

-

Deuterated water (D₂O)

-

Standard acid (e.g., DCl in D₂O) and base (e.g., NaOD in D₂O) solutions

Procedure:

-

Dissolve a known concentration of this compound in D₂O.

-

Adjust the initial pD (the pH in D₂O) to a low value (e.g., pD 1-2) using a standard solution of DCl.

-

Acquire a ¹H NMR spectrum of the sample.

-

Incrementally add a standard solution of NaOD to increase the pD in steps (e.g., 0.5 pD units).

-

Record the pD and acquire a ¹H NMR spectrum at each step over a wide pD range (e.g., pD 1-12).

-

Identify the proton signals in the NMR spectra that show significant chemical shift changes with varying pD. These are typically the protons on the imidazole ring and the ethylamine (B1201723) side chain.

-

Plot the chemical shift (δ) of these protons as a function of pD.

-

The resulting data will form a sigmoidal curve. The pKa value corresponds to the pD at the inflection point of this curve. Multiple pKa values may be observed corresponding to the different ionizable groups.

Signaling Pathways and Experimental Workflows

As a selective H4 receptor agonist, this compound initiates a cascade of intracellular events upon binding to its target. Understanding these pathways is fundamental to elucidating its biological effects.

4-Methylhistamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor that primarily couples to the Gαi/o subunit. Activation of the H4 receptor by 4-Methylhistamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate other downstream effectors, such as phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Furthermore, H4 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.

Experimental Workflow: Mast Cell Chemotaxis Assay

A common application of this compound is to study its effect on the migration of immune cells, such as mast cells.[4]

Objective: To determine the chemotactic effect of this compound on a mast cell line.

Conclusion

This compound is a critical pharmacological tool for the study of the histamine H4 receptor. This guide has provided a detailed overview of its known physicochemical properties and has outlined standardized experimental protocols for the determination of key parameters. The visualization of its primary signaling pathway and a typical experimental workflow provides a practical framework for researchers in the fields of immunology, pharmacology, and drug development. Further characterization of properties such as its precise melting point and pKa values will serve to enhance its utility as a reference compound in scientific research.

References

4-Methylhistamine Hydrochloride: A Technical Guide for Researchers

CAS Number: 36376-47-3

This technical guide provides an in-depth overview of 4-Methylhistamine (B1206604) hydrochloride, a potent and selective histamine (B1213489) H4 receptor (H4R) agonist. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data, detailed experimental protocols, and visualizations of its core signaling pathways.

Core Compound Information

4-Methylhistamine hydrochloride is a synthetic derivative of histamine that has been instrumental in characterizing the physiological and pathophysiological roles of the H4 receptor. Its high selectivity makes it a valuable tool for investigating H4R-mediated processes in inflammation, immunity, and beyond.

Chemical and Physical Properties

| Property | Value |

| Formal Name | 4-methyl-1H-imidazole-5-ethanamine, dihydrochloride[1] |

| Molecular Formula | C₆H₁₁N₃ · 2HCl[1] |

| Molecular Weight | 198.1 g/mol [1] |

| Purity | ≥98%[2] |

| Formulation | A solid[1] |

| Solubility | DMSO: 20 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL[1][3] |

| SMILES | NCCC1=C(C)NC=N1.Cl.Cl[1] |

| InChI Key | BVJIXYJOFWYOBL-UHFFFAOYSA-N[1] |

Biological Activity and Selectivity

4-Methylhistamine is a potent agonist for the histamine H4 receptor, exhibiting over 100-fold selectivity for this receptor subtype compared to H1, H2, and H3 receptors.[1][4] This selectivity has been demonstrated through radioligand binding assays and functional studies.[5]

| Receptor Subtype | Species | Assay Type | Value (nM) |

| H4 Receptor (Ki) | Human | Radioligand Binding | 50[1][6] |

| H4 Receptor (Ki) | Human | Radioligand Binding | 7 |

| H4 Receptor (Ki) | Rat | Radioligand Binding | 73[7] |

| H4 Receptor (Ki) | Mouse | Radioligand Binding | 55[7] |

| H4 Receptor (pEC50) | Human | Functional Assay | 7.4[6][7] |

| H4 Receptor (EC50) | Human | CRE-β-gal Assay | 39.8[1] |

Signaling Pathways

Activation of the H4 receptor by this compound initiates a cascade of intracellular signaling events, primarily through its coupling to Gαi/o G-proteins.[8][9] This leads to the modulation of several key downstream pathways, including the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, as well as the activation of the NF-κB, JAK/STAT, and MAPK/ERK pathways.

H4 Receptor-Gαi/o Signaling Cascade

Downstream NF-κB, JAK/STAT, and MAPK/ERK Pathways

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently conducted with this compound.

Western Blotting for ERK and Akt Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 and Akt in human mast cells following stimulation with this compound.[10]

Experimental Workflow:

Methodology:

-

Cell Culture and Stimulation: Culture human mast cells (e.g., HMC-1, LAD-2) to a density of 1 x 10⁶ cells/mL. Stimulate the cells with 10 µM this compound for various time points (e.g., 0, 1, 3, 10, 30 minutes).[10]

-

Cell Lysis: Pellet the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) or phosphorylated Akt (p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total ERK1/2 and total Akt to confirm equal protein loading.

Flow Cytometry for NF-κB Activation in B Cells

This protocol outlines the procedure for measuring the expression of the p65 subunit of NF-κB in murine splenic B cells following in vivo treatment with this compound in an experimental autoimmune encephalomyelitis (EAE) model.[11][12]

Methodology:

-

In Vivo Treatment: Treat EAE-induced mice with this compound (30 mg/kg/day, intraperitoneal administration) or vehicle control.[11][12]

-

Spleen Cell Isolation: At the end of the treatment period, euthanize the mice and isolate the spleens. Prepare a single-cell suspension of splenocytes.

-

Surface Staining: Stain the splenocytes with fluorescently labeled antibodies against B cell surface markers, such as CD19 and CXCR5.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit.

-

Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against the p65 subunit of NF-κB.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the CD19+ and CXCR5+ B cell populations and analyze the expression of NF-κB p65 within these populations.[11]

Mast Cell Chemotaxis Assay

This assay measures the ability of this compound to induce the migration of mast cells.

Methodology:

-

Cell Preparation: Culture murine bone marrow-derived mast cells (BMMCs).

-

Assay Setup: Use a modified Boyden chamber assay with a polycarbonate membrane (e.g., 8 µm pore size).

-

Chemoattractant: Add varying concentrations of this compound to the lower chamber.

-

Cell Seeding: Place the BMMCs in the upper chamber.

-

Incubation: Incubate the chamber for 3-4 hours at 37°C in a humidified incubator.

-

Analysis: After incubation, fix and stain the membrane. Count the number of cells that have migrated to the lower side of the membrane. The EC50 for murine bone marrow mast cell migration stimulated by 4-Methylhistamine is approximately 12 µM.[1]

In Vivo Applications

This compound has been utilized in various animal models to investigate the role of the H4 receptor in disease.

Allergic Asthma Model

In a murine model of allergic asthma, intratracheal administration of 4-Methylhistamine (10 µ g/animal ) has been shown to reduce airway resistance and inflammation.[1][3] This effect is associated with an increase in the number of CD4+CD25+FoxP3+ regulatory T cells.[1]

Psoriasis Model

In a mouse model of imiquimod-induced psoriasis, intraperitoneal administration of 4-Methylhistamine (20-40 mg/kg, once daily for 10 days) attenuates psoriasis-like skin inflammation.[6][13] This is characterized by reduced epidermal hyperplasia, hyperkeratosis, and lymphocyte infiltration, along with an increase in regulatory T cells.[1][13]

Conclusion

This compound is an indispensable pharmacological tool for the study of the histamine H4 receptor. Its high potency and selectivity allow for the precise investigation of H4R-mediated signaling and its implications in various physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to explore the multifaceted roles of the H4 receptor in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. 4-Methylhistamine (hydrochloride) | CAS 36376-47-3 | Cayman Chemical | Biomol.com [biomol.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. Functional characterization of histamine H4 receptor on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Histamine H4 Receptor Agonist, 4-Methylhistamine, Aggravates Disease Progression and Promotes Pro-Inflammatory Signaling in B Cells in an Experimental Autoimmune Encephalomyelitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory Effect of Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice by Histamine H4 Receptor Agonist 4-Methylhistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

biological functions of histamine H4 receptor

An In-depth Technical Guide to the Biological Functions of the Histamine (B1213489) H4 Receptor

Introduction

The histamine H4 receptor (H4R) is the most recently identified member of the histamine receptor family, a group of G protein-coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of histamine.[1][2] Discovered in the early 2000s, the H4R has emerged as a critical regulator of the immune system, distinguishing itself from the H1, H2, and H3 receptors through its primary expression on cells of hematopoietic origin and its unique functional profile.[3][4][5] Its profound involvement in inflammatory cell chemotaxis and cytokine modulation has positioned the H4R as a highly attractive therapeutic target for a range of inflammatory, allergic, and autoimmune disorders, including atopic dermatitis, pruritus, asthma, and allergic rhinitis.[3][6][7] This guide provides a detailed examination of the H4R's molecular biology, signaling pathways, pharmacology, and key biological functions, supplemented with experimental methodologies for its study.

Molecular Biology and Signaling Pathways

The H4R is a class A GPCR that primarily couples to the Gi/o family of G proteins.[8][9][10] Ligand activation of the H4R initiates a cascade of intracellular events that are central to its immunomodulatory functions. The signaling can be broadly categorized into G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.

G Protein-Dependent Signaling

The canonical signaling pathway for the H4R involves the activation of heterotrimeric Gi/o proteins.

-

Gαi/o Subunit Activity: Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10][11]

-

Gβγ Subunit Activity: The liberated Gβγ dimer activates downstream effectors, most notably Phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[11]

-

MAPK Activation: Both Gαi/o and Gβγ subunits can contribute to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, influencing gene expression and other cellular processes.[10][11][12]

β-Arrestin-Mediated Signaling and Regulation

Beyond classical G protein signaling, the H4R is also regulated by β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling.

-

Desensitization: Following agonist activation, the H4R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation enhances the binding affinity of β-arrestin proteins to the receptor.[13]

-

Internalization: The binding of β-arrestin sterically hinders further G protein coupling, effectively desensitizing the receptor. It also acts as an adaptor protein, linking the H4R to the endocytic machinery (e.g., clathrin), leading to its internalization from the cell surface.[13]

-

Biased Agonism: Some H4R ligands exhibit "biased agonism," preferentially activating one pathway over another. The well-characterized antagonist JNJ7777120, for instance, has been shown to function as a biased agonist by recruiting β-arrestin without activating G protein pathways.[9][14][15]

Pharmacology and Ligand Interactions

The development of selective agonists and antagonists has been crucial for elucidating the functions of the H4R. These pharmacological tools have enabled detailed in vitro and in vivo studies. Below is a summary of key ligands and their reported potencies.

| Ligand | Ligand Type | Species / Assay System | Affinity (Ki) / Potency (EC50/IC50) | Reference |

| Histamine | Endogenous Agonist | Human Eosinophils / Chemotaxis | EC50: 83 nM | [16] |

| Histamine | Endogenous Agonist | Human Monocytes / IL-12p70 ↓ | pEC50: 6.9 | [17] |

| 4-Methylhistamine | Selective Agonist | Human H4R / cAMP Inhibition | Ki: 7.0 nM | [18] |

| 4-Methylhistamine | Selective Agonist | Human Monocytes / IL-12p70 ↓ | pEC50: 6.7 | [17] |

| VUF 8430 | Agonist | Human H4R | Full Agonist | [19] |

| JNJ 7777120 | Selective Antagonist | Human Eosinophils / Chemotaxis | IC50: ~20 nM | [16] |

| JNJ 39758979 | Selective Antagonist | Human Clinical Studies | Effective in Pruritus | [6][7] |

| Toreforant | Selective Antagonist | Human Clinical Studies | Tested in Arthritis, Asthma, Psoriasis | [6][20] |

Biological Functions and Cellular Roles

The H4R is predominantly expressed on immune cells, where it orchestrates key aspects of the inflammatory response.[3]

Chemotaxis

A primary function of the H4R is to direct the migration of immune cells to sites of inflammation. H4R activation is a potent chemoattractant for:

-

Eosinophils: Histamine induces robust eosinophil migration via the H4R, a critical event in allergic inflammation.[3][4][16]

-

Mast Cells: The H4R mediates mast cell chemotaxis, allowing for the accumulation of these key effector cells in tissues, thereby amplifying histamine-mediated immune responses.[3][4][21]

-